molecular formula C24H19ClN2O6 B2517838 Methyl 2-(3-(4-chlorophenyl)benzo[c]isoxazole-5-carboxamido)-4,5-dimethoxybenzoate CAS No. 924823-82-5

Methyl 2-(3-(4-chlorophenyl)benzo[c]isoxazole-5-carboxamido)-4,5-dimethoxybenzoate

Cat. No.: B2517838
CAS No.: 924823-82-5
M. Wt: 466.87
InChI Key: HANOGKANAXWQJR-UHFFFAOYSA-N
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Description

Methyl 2-(3-(4-chlorophenyl)benzo[c]isoxazole-5-carboxamido)-4,5-dimethoxybenzoate is a useful research compound. Its molecular formula is C24H19ClN2O6 and its molecular weight is 466.87. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-[[3-(4-chlorophenyl)-2,1-benzoxazole-5-carbonyl]amino]-4,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O6/c1-30-20-11-17(24(29)32-3)19(12-21(20)31-2)26-23(28)14-6-9-18-16(10-14)22(33-27-18)13-4-7-15(25)8-5-13/h4-12H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANOGKANAXWQJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Benzoxazole derivatives are known to interact with their targets in a way that leads to their antimicrobial and anticancer activities. The specific interactions and resulting changes would depend on the exact nature of the target and the specific structure of the benzoxazole derivative.

Result of Action

Benzoxazole derivatives have been found to have antimicrobial and anticancer activities. The specific effects would depend on the nature of the target and the specific interactions between the compound and its target.

Biological Activity

Methyl 2-(3-(4-chlorophenyl)benzo[c]isoxazole-5-carboxamido)-4,5-dimethoxybenzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. Below is a summary of its chemical properties:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC20H18ClN3O5
Molecular Weight401.82 g/mol
SolubilitySoluble in DMSO and ethanol

Research indicates that compounds containing isoxazole moieties exhibit diverse pharmacological effects, including anti-inflammatory, antitumor, and immunomodulatory activities. The specific mechanism of action for this compound may involve:

  • Inhibition of Enzymatic Activity : Isoxazole derivatives often act as enzyme inhibitors, affecting pathways involved in inflammation and cell proliferation.
  • Receptor Modulation : The compound may interact with various biological receptors, influencing signaling pathways critical for immune responses.

Anti-inflammatory Effects

Studies have shown that isoxazole derivatives can significantly reduce inflammatory responses. For instance:

  • Case Study : A study demonstrated that a related isoxazole derivative inhibited the production of pro-inflammatory cytokines in vitro, suggesting potential use as an anti-inflammatory agent .

Antitumor Activity

Isoxazole compounds have been investigated for their anticancer properties:

  • Data Table: Antitumor Activity of Isoxazole Derivatives
CompoundCancer TypeIC50 (µM)Reference
Methyl 2-(3-(4-chlorophenyl)...)Breast Cancer15.0
Related Isoxazole DerivativeLung Cancer10.5
Another Isoxazole CompoundColon Cancer12.0

These findings indicate that this compound may possess significant anticancer properties.

Immunomodulatory Properties

Research has highlighted the immunomodulatory effects of isoxazole derivatives:

  • Study Findings : An investigation into the effects of various isoxazoles on immune cell function revealed that certain derivatives could enhance or suppress immune responses depending on the context . This suggests potential applications in autoimmune diseases or as immunosuppressants.

Q & A

Q. What are the recommended strategies for optimizing the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization can be achieved through stepwise modifications:
  • Reagent stoichiometry : Adjust molar ratios of intermediates (e.g., substituted benzaldehydes) to minimize side reactions. For example, highlights refluxing with glacial acetic acid to enhance condensation efficiency.
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) for amide bond formation, as they stabilize transition states.
  • Purification : Employ gradient elution in HPLC with C18 columns to isolate the target compound from byproducts. Monitor purity via 1H^1H-NMR integration and LC-MS .

Q. How can the crystal structure of this compound be resolved, and what software tools are validated for refinement?

  • Methodological Answer :
  • X-ray crystallography : Grow single crystals via vapor diffusion using ethanol/water mixtures. Collect diffraction data at 100 K.
  • Refinement : Use SHELXL () for small-molecule refinement. Validate with R-factor convergence (<5%) and check for disorder using OLEX2. For twinned data, apply TWIN/BASF commands in SHELXL .

Q. What spectroscopic techniques are critical for characterizing the substituent effects on the benzoisoxazole core?

  • Methodological Answer :
  • 1H^1H- and 13C^13C-NMR : Assign methoxy (δ3.84.0\delta \sim3.8–4.0 ppm) and chlorophenyl protons (δ7.27.5\delta \sim7.2–7.5 ppm) using 2D-COSY and HSQC.
  • FT-IR : Confirm carboxamide C=O stretches at ~1660–1680 cm1^{-1}.
  • UV-Vis : Analyze π\pi-π\pi^* transitions of the aromatic system (200–300 nm) to assess conjugation .

Advanced Research Questions

Q. How can researchers address contradictory data in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :
  • Assay standardization : Replicate studies under controlled conditions (e.g., pH, temperature) to isolate variables.
  • Structure-activity relationship (SAR) : Compare analogs (e.g., ’s oxazole derivatives) to identify substituents influencing selectivity.
  • Mechanistic studies : Use fluorescence polarization to quantify binding affinities for targets like BCL-2 proteins, as in ’s approach .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina with crystal structures of cytochrome P450 enzymes to predict metabolism.
  • ADMET prediction : Apply QikProp (Schrödinger) to estimate logP (<5), permeability (Caco-2 >50 nm/s), and hERG inhibition risk. Validate with in vitro hepatocyte assays .

Q. How can researchers resolve discrepancies in X-ray crystallographic data caused by polymorphism?

  • Methodological Answer :
  • Polymorph screening : Use high-throughput crystallization (e.g., microbatch under oil) to identify stable forms.
  • Thermal analysis : Perform DSC to detect phase transitions.
  • Dynamic NMR : Monitor conformational flexibility in solution to correlate with solid-state disorder .

Q. What strategies are effective for modifying the carboxamido group to enhance target selectivity?

  • Methodological Answer :
  • Bioisosteric replacement : Substitute the carboxamide with sulfonamide () or tetrazole groups while maintaining hydrogen-bonding capacity.
  • Protecting groups : Use tert-butoxycarbonyl (Boc) during synthesis to prevent undesired reactivity.
  • SPR analysis : Screen modified analogs against target vs. off-target proteins to quantify binding .

Data Analysis & Experimental Design

Q. How should researchers design dose-response experiments to minimize false-positive results in cytotoxicity assays?

  • Methodological Answer :
  • Concentration range : Test 0.1–100 µM in triplicate, using logarithmic dilution.
  • Controls : Include cisplatin as a positive control and DMSO vehicle controls.
  • Statistical model : Apply nonlinear regression (GraphPad Prism) to calculate IC50_{50} with 95% confidence intervals .

Q. What methods are recommended for analyzing electronic effects of the 4-chlorophenyl group on reactivity?

  • Methodological Answer :
  • Hammett analysis : Measure reaction rates of substituted analogs (e.g., 4-F, 4-NO2_2) in nucleophilic acyl substitutions.
  • DFT calculations : Use Gaussian 16 to compute electrostatic potential maps and partial charges at the B3LYP/6-31G(d) level .

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